1-Benzyl-1,2,3,4-Tetrahydroisoquinoline

Description

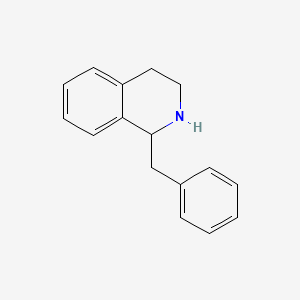

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9,16-17H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYCIFUZSUMAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864898 | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19716-56-4 | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-(phenylmethyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019716564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19716-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-TETRAHYDRO-1-(PHENYLMETHYL)ISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S06GK4KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1bntiq and Its Analogs

Established Synthetic Routes for 1BnTIQ Core Structure

Lithiation-Alkylation Strategies for Substituted 1BnTIQ Derivatives

The direct functionalization of the 1-position of the tetrahydroisoquinoline ring system can be effectively achieved through lithiation followed by quenching with an electrophile. This strategy is particularly useful for creating carbon-carbon and carbon-heteroatom bonds at a key position of the 1BnTIQ scaffold.

A common approach involves the use of an N-acyl or N-alkoxycarbonyl protecting group, such as N-benzoyl or N-tert-butoxycarbonyl (Boc), which serves to activate the C1 proton for deprotonation. The lithiation of N-Boc-1,2,3,4-tetrahydroisoquinolines can be accomplished using n-butyllithium in tetrahydrofuran (B95107) (THF) at low temperatures, such as -50 °C. rsc.org The resulting 1-lithiated intermediate is a potent nucleophile that can be trapped with a variety of electrophiles to yield 1-substituted derivatives in good yields. rsc.org Subsequent removal of the Boc group under acidic conditions or reduction with reagents like lithium aluminium hydride can provide the corresponding N-H or N-methyl compounds, respectively. rsc.org

An alternative strategy has been developed for the synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines, especially for derivatives where Grignard-based methods give low yields. researchgate.net This method is based on the lithiation of N-benzoyl-1,2,3,4-tetrahydroisoquinoline, followed by alkylation with substituted benzyl halides. researchgate.net This approach has proven successful for producing derivatives with benzyloxy and hydroxy substituents on the benzyl ring, achieving satisfactory yields where other methods failed. researchgate.net For instance, the synthesis of 1-(4-benzyloxybenzyl)- and 1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline was accomplished with yields of 82% and 60%, respectively, after hydrolysis of the N-benzoyl group. researchgate.net The lithiation-alkylation chemistry of various substituted benzyl-N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives has been investigated to expand the scope of this methodology. ju.edu.jo

Table 1: Examples of 1-Substituted 1BnTIQ Derivatives via Lithiation-Alkylation

| N-Protecting Group | Base | Electrophile | Product | Yield | Reference |

| N-Boc | n-BuLi | Various | 1-Substituted-N-Boc-THIQ | Good | rsc.org |

| N-Benzoyl | n-BuLi | 4-Benzyloxybenzyl chloride | 1-(4-Benzyloxybenzyl)-N-benzoyl-THIQ | 82% (after hydrolysis) | researchgate.net |

| N-Benzoyl | n-BuLi | 4-Hydroxybenzyl chloride | 1-(4-Hydroxybenzyl)-N-benzoyl-THIQ | 60% (after hydrolysis) | researchgate.net |

Strategies for Enantioselective Synthesis of Chiral 1BnTIQ Derivatives

The C1 position of 1BnTIQ is a stereocenter, and the synthesis of enantiomerically pure or enriched forms is of significant interest. Enantioselective strategies are essential for accessing specific stereoisomers, which often exhibit distinct biological activities.

Asymmetric Reduction Techniques

A primary route to chiral 1BnTIQs involves the asymmetric reduction of their prochiral precursors, 1-benzyl-3,4-dihydroisoquinolines (1-benzyl-DHIQs). nih.govgoogle.com These precursors can be synthesized through methods like the Bischler-Napieralski reaction. nih.gov The subsequent enantioselective reduction of the C=N double bond establishes the chiral center at C1. nih.gov

This transformation can be achieved using several methods:

Chiral Hydride Reducing Agents: Reagents derived from chiral sources can deliver a hydride ion enantioselectively. Examples include diisopinocampheylborane, which has been shown to produce the desired product with 75% chemical yield and 85% enantiomeric excess (ee). nih.gov

Catalytic Asymmetric Hydrogenation: This is a widely used and efficient method. Transition metal complexes with chiral ligands catalyze the addition of hydrogen across the imine bond. nih.govmdpi.com For instance, rhodium/diamine catalysts have been used for the asymmetric transfer hydrogenation of DHIQs with formic acid/triethylamine as the hydrogen source, yielding THIQs with up to 99% ee. mdpi.com Ruthenium-catalyzed transfer hydrogenation, sometimes enhanced with Lewis acid additives like AgSbF₆, has also been employed successfully, affording 1-benzyl-6,7-dimethoxy-1,2,3,4-THIQ with 98% ee. mdpi.com

Catalytic Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor like formic acid or isopropanol (B130326) in place of H₂ gas. Ruthenium catalysts with chiral diamine ligands are effective for this transformation, even in aqueous media. mdpi.com

These reduction strategies provide direct access to optically active 1BnTIQ derivatives, which are key intermediates in the total synthesis of morphinan (B1239233) compounds and other alkaloids. google.com

Table 2: Asymmetric Reduction Methods for 1-Benzyl-DHIQs

| Method | Catalyst/Reagent | Hydrogen Source | Enantiomeric Excess (ee) | Reference |

| Chiral Hydride Reduction | Diisopinocampheylborane | - | 85% | nih.gov |

| Transfer Hydrogenation | Rhodium/Diamine Complex | HCOOH/Et₃N | up to 99% | mdpi.com |

| Transfer Hydrogenation | Ruthenium/Chiral Diamine + AgSbF₆ | Sodium Formate | up to 98% | mdpi.com |

Chiral Auxiliary-Mediated Syntheses

An alternative and powerful approach to enantiomerically pure 1BnTIQs involves the use of a chiral auxiliary. In this strategy, a chiral molecule is temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

One notable example is the use of Ellman's auxiliary, chiral tert-butylsulfinamide. researchgate.net This method has been successfully applied to the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. The synthesis involves the addition of a benzyl Grignard reagent to a chiral N-sulfinyl imine derived from the corresponding aldehyde and tert-butylsulfinamide. researchgate.net

Another strategy employs chiral N-acyliminium ions. clockss.org A chiral N-acyl group, serving as the auxiliary, is attached to the isoquinoline nitrogen. The resulting N-acyliminium ion intermediate reacts with a nucleophile, such as an organomagnesium or organozinc reagent, in a diastereoselective manner. The stereoselectivity of the addition is dependent on the nature of the N-acyl group and the nucleophile. clockss.org The major diastereomer can then be isolated and converted to the enantiopure 1-substituted 1,2,3,4-tetrahydroisoquinoline (B50084) by catalytic hydrogenation and subsequent reductive removal of the chiral auxiliary. clockss.org

These auxiliary-controlled methods provide a high degree of stereochemical control, making them valuable tools for the asymmetric synthesis of complex 1BnTIQ alkaloids. nih.govresearchgate.net

Functionalization and Derivatization of the 1BnTIQ Skeleton

Further modification of the 1BnTIQ core structure allows for the exploration of structure-activity relationships and the development of new analogs. Key reactions include modifications at the nitrogen atom and substitutions on the aromatic rings.

N-Alkylation and N-Acylation Reactions

The secondary amine of the tetrahydroisoquinoline ring is a common site for functionalization. N-acylation and N-alkylation reactions are routinely used to introduce a wide range of substituents.

N-Acylation: The nitrogen can be readily acylated using acid chlorides or anhydrides to form amides. N-acyl derivatives are not only final products but also serve as important intermediates in synthetic sequences, such as the lithiation-alkylation strategies mentioned previously. researchgate.netnih.gov

N-Alkylation: Introduction of alkyl groups on the nitrogen atom can be achieved through various methods. For example, benzylation of the nitrogen has been accomplished using benzyl bromide in acetone. nih.gov Reductive amination is another common strategy. The synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines has also been reported, expanding the structural diversity at this position. thieme.de

These modifications can significantly impact the pharmacological properties of the 1BnTIQ molecule.

Substitution Patterns on Aromatic Rings and Their Synthetic Implications

Modifying the substitution patterns on both the isoquinoline and the benzyl aromatic rings is a key strategy for creating diverse analogs. The electronic nature of these substituents can have significant synthetic and biological implications.

For instance, the presence of electron-donating groups, such as methoxy (B1213986) substituents, on the isoquinoline ring is common in many natural product alkaloids. researchgate.net The synthesis of these compounds often starts from correspondingly substituted phenethylamines. nih.gov The nature of substituents on the benzyl ring can be varied by using different substituted benzyl chlorides in Grignard or lithiation-alkylation reactions. researchgate.net Research has shown that preparing derivatives with certain functional groups, like hydroxy substituents, may require specific strategies, such as the lithiation of an N-protected tetrahydroisoquinoline, as direct Grignard reactions can be problematic. researchgate.net

Furthermore, the electronic properties of substituents on the isoquinoline ring can influence the enantioselectivity of asymmetric reactions. For example, in the asymmetric hydrogenation of 1-benzyl-DHIQs, the presence of two electron-donating methoxy groups or an electron-withdrawing fluorine atom on the benzene (B151609) ring of the isoquinoline moiety was found to slightly decrease the enantiomeric excess of the reduction product compared to the unsubstituted analog. nih.gov A variety of substituted 1-benzyl-1,2,3,4-tetrahydroisoquinolines have been synthesized to explore their potential activities. nih.gov

Analytical Techniques for Characterization of Synthesized 1BnTIQ Compounds

The structural elucidation and confirmation of synthesized this compound (1BnTIQ) and its analogs are critically dependent on a suite of modern analytical techniques. Following synthesis and purification, spectroscopic methods are employed to verify the identity, purity, and conformational properties of the target molecules. The primary methods for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. researchgate.net These techniques provide complementary information, from the precise arrangement of atoms and their spatial relationships to the molecular weight and the nature of functional groups present. researchgate.net

NMR spectroscopy is the most powerful tool for the detailed structural and conformational analysis of 1BnTIQ derivatives in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, NOESY, HMBC, HMQC) are utilized for complete and unambiguous signal assignment. researchgate.net

Conformational analysis of the 1BnTIQ scaffold has revealed distinct preferences that are heavily influenced by substitution on the nitrogen atom. researchgate.netuchile.cl Studies on norlaudanosine and coclaurine (B195748) analogues demonstrate that secondary amines (where the nitrogen is bonded to a hydrogen) predominantly adopt an extended conformation. researchgate.net Conversely, N-alkylated derivatives, such as laudanosine, favor a semi-folded conformation, which places the 1-benzyl group in proximity to the tetrahydroisoquinoline aromatic ring. researchgate.netuchile.cl This proximity results in a notable shielding effect, causing an upfield shift of the H-8 proton resonance in the ¹H NMR spectrum, often to a chemical shift below 6 ppm. researchgate.netpsu.edu While a third, more folded conformation is theoretically possible, it is considered relatively inaccessible. researchgate.net The exchange between the extended and semi-folded forms is more fluid in N-substituted derivatives than in the parent 1BnTIQ. researchgate.net

The assignment of proton and carbon signals is confirmed using a combination of techniques. For instance, ¹H-¹H COSY experiments are used to establish proton-proton coupling networks, while DEPT experiments distinguish between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. researchgate.net Heteronuclear experiments like HMQC and HMBC correlate proton signals with their directly attached or long-range coupled carbon atoms, respectively, providing a complete structural map. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Laudanosine (1a), an N-methylated 1BnTIQ analog. researchgate.net Note: Laudanosine is 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline.

| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| C-1 | 64.9 | 3.83 (dd, J=7.9, 5.3 Hz) |

| N-CH₃ | 41.9 | 2.52 (s) |

| C-3 | 47.1 | 3.16 (dd, J=15.8, 5.4 Hz), 2.84 (dd, J=15.8, 5.4 Hz) |

| C-4 | 25.4 | 2.75 (dd), 2.59 (m) |

| C-α | 40.2 | 2.64 (dd, J=13.6, 7.6 Hz), 3.19 (dd, J=13.7, 4.4 Hz) |

| C-5 | 112.1 | 6.57 (s) |

| C-8 | 112.2 | 6.08 (s) |

| C-10 | 113.6 | 6.75 (d, J=1.8 Hz) |

| C-13 | 112.1 | 6.77 (d, J=8.1 Hz) |

| C-14 | 123.1 | 6.64 (dd, J=8.2, 1.8 Hz) |

| O-Me | 55.9, 55.8, 55.8, 55.7 | 3.85 (s), 3.84 (s), 3.59 (s), 3.54 (s) |

Mass spectrometry is indispensable for confirming the molecular weight of synthesized 1BnTIQ compounds and for gaining structural insights through fragmentation analysis. researchgate.net The molecular formula of this compound is C₁₆H₁₇N, corresponding to a molecular weight of approximately 223.31 g/mol . nih.gov

Electron ionization (EI) mass spectrometry of 1BnTIQ and its analogs reveals characteristic fragmentation patterns. The most significant cleavage occurs at the C1-Cα bond, which is benzylic to the nitrogen atom of the tetrahydroisoquinoline ring system. thieme-connect.delibretexts.org This alpha-cleavage is a dominant process for amines and results in the loss of the benzyl radical. libretexts.org For the parent 1BnTIQ, this fragmentation leads to a prominent ion at m/z 132. nih.gov Another common fragmentation pathway for benzyl-containing compounds is the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. thieme-connect.de High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the molecular ion and key fragments, providing definitive structural confirmation. rsc.org

An unusual concerted fragmentation has been observed in certain 8-benzyloxy-substituted tetrahydroisoquinolines, involving the loss of toluene (B28343) (92 mass units) from the parent ion. rsc.org This is confirmed by deuterium (B1214612) labeling and the appearance of a corresponding metastable ion, indicating a specific rearrangement process. rsc.org

Table 2: Characteristic GC-MS Fragmentation Data for this compound. nih.gov

| m/z Value | Relative Intensity | Proposed Fragment Identity |

| 223 | Moderate | [M]⁺ (Molecular Ion) |

| 222 | Moderate | [M-H]⁺ |

| 132 | High (Base Peak) | [M-C₇H₇]⁺ (Loss of benzyl radical via alpha-cleavage) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the key functional groups present in 1BnTIQ and its derivatives, thereby confirming the successful incorporation of structural features during synthesis. researchgate.net The IR spectrum provides valuable information by detecting the characteristic vibrational frequencies of specific chemical bonds. nist.gov

For a typical 1BnTIQ structure, the spectrum will display several key absorption bands. The presence of a secondary amine (N-H) is indicated by a moderate absorption in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tetrahydroisoquinoline and benzyl methylene (B1212753) groups are found just below 3000 cm⁻¹. Additionally, characteristic C=C stretching absorptions for the aromatic rings are observed in the 1450-1600 cm⁻¹ region. nist.gov

Table 3: Key Infrared (IR) Absorption Bands for this compound. nist.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2800 - 3000 | C-H Stretch | Aliphatic (CH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| ~700 - 750 | C-H Bend (Out-of-plane) | Monosubstituted Benzene |

| ~740 - 780 | C-H Bend (Out-of-plane) | Ortho-disubstituted Benzene |

Conformational Analysis and Molecular Modeling of 1bntiq Derivatives

Spectroscopic Investigations of Conformational Preferences (e.g., 1H NMR, NOESY)

Spectroscopic methods, particularly Proton Nuclear Magnetic Resonance (¹H NMR) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful techniques for elucidating the conformational preferences of 1BnTIQ derivatives in solution. researchgate.net These methods provide detailed information about the proximity of different protons within the molecule, allowing for the determination of the predominant three-dimensional structures.

Investigations into a series of 1BnTIQ compounds, such as norlaudanosine and coclaurine (B195748) analogues, have revealed distinct conformational preferences based on the substitution at the nitrogen atom. researchgate.net ¹H NMR studies noted that N-methylation causes the H-8 proton signal to shift significantly upfield, a phenomenon attributed to the shielding effect of the benzyl (B1604629) ring. researchgate.net This suggests that the N-methyl group forces the benzyl ring into a conformation where it is held close to the tetrahydroisoquinoline aromatic ring. researchgate.net

NOESY experiments, which detect through-space interactions between protons, have been used to confirm these conformational models. researchgate.net For instance, in N-methyl-6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, NMR studies corroborated computational findings by showing a dramatic upfield shift of the aromatic H8 proton. nih.gov Further analysis indicated that the nitrogen lone pair or its attached hydrogen is roughly orthogonal to the plane of the substituted aromatic ring in these molecules. nih.gov

These spectroscopic studies have established that secondary amines (where the nitrogen is unsubstituted) tend to favor an extended conformation. researchgate.net In contrast, N-alkylated derivatives preferentially adopt a semi-folded conformation, though they retain considerable freedom to exchange between both forms. researchgate.net

Computational Chemistry Approaches to Conformational Analysis

Computational chemistry provides a theoretical framework to complement experimental findings from spectroscopic studies, offering insights into the energetics and geometries of different conformations. researchgate.net

Ab initio (from first principles) theoretical calculations are employed to estimate the energy barriers between different stable conformers of 1BnTIQ systems. researchgate.net These studies calculate the potential energy surface for the molecule's internal rotation around key torsional angles. researchgate.net For 1BnTIQ, several conformations are considered, including eclipsed, folded, semi-folded, and extended forms. researchgate.net

Calculations at the RHF/6-31g(d,p) level have been used to map the energy profile of rotation around the C-α/C-1 bond. researchgate.net These studies revealed that while a folded conformation is not significantly higher in energy, it is relatively inaccessible due to high energy barriers. researchgate.net The energy barriers for interconversion between the more stable extended and semi-folded conformations are estimated to be 4.6 and 7.0 kcal/mol, respectively. researchgate.net This suggests that the exchange between the extended and semi-folded forms is more fluid in N-substituted derivatives compared to the parent 1BnTIQ. researchgate.net

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms for a given molecule. For 1BnTIQ derivatives, molecular mechanics calculations, such as MM2, are used to energy-minimize different starting geometries to ensure a thorough exploration of the conformational space. nih.govpsu.edu This process involves techniques like ring inversion of the heterocycle and dihedral driver calculations on the phenyl or benzyl rings. nih.govpsu.edu

The analysis of dihedral angles is critical in defining the molecule's shape. For example, in N-methyl-6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, the torsion angle τ(C8a-C1-C12-C17) was found to have energy minima at approximately 60° and 240°. nih.govpsu.edu In nearly all analyzed structures, the six-membered heterocyclic ring of the tetrahydroisoquinoline core prefers a half-chair conformation, with the bulky phenyl or benzyl rings occupying a pseudo-equatorial position to minimize steric hindrance. nih.govpsu.edu

Molecular Docking and Dynamics Studies of 1BnTIQ and Analogs

Molecular docking and molecular dynamics (MD) are computational simulations used to predict how a molecule (ligand), such as a 1BnTIQ analog, binds to a receptor's active site and how the resulting complex behaves over time. nih.govnih.govmdpi.com These techniques are fundamental in drug discovery for predicting the binding affinity and interaction patterns between a drug candidate and its protein target. mdpi.com

Docking studies on 1BnTIQ analogs have been performed to understand their interaction with biological targets like the D1 dopamine (B1211576) receptor. nih.govpsu.edu These studies compare the distances between proposed pharmacophoric atoms (e.g., chlorine, nitrogen, oxygen, and the centroid of the benzyl ring) in the 1BnTIQ analog with those of a known antagonist. nih.govpsu.edu The goal is to identify ligands that can adopt a conformation that fits optimally within the receptor's binding pocket. mdpi.com

Following docking, molecular dynamics simulations can be run to assess the stability of the ligand-protein complex in a simulated physiological environment. nih.govmdpi.com MD simulations track the movements and interactions of every atom in the system over time, providing insights into the flexibility of the complex and the durability of the interactions. mdpi.com Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) during the simulation can reveal the stability of the protein-ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. longdom.orgijnrd.org QSAR models use calculated molecular descriptors to predict the activity of new or untested compounds, which helps in prioritizing synthetic efforts in drug development. nih.gov

In the context of 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) derivatives, QSAR studies have been conducted to understand the structural requirements for specific biological activities, such as cytotoxicity against cancer cells. iiarjournals.org These studies correlate molecular descriptors—numerical values that describe the physicochemical properties of a molecule—with biological outcomes. nih.gov

A study investigating the tumor-specificity of 38 TIQ derivatives analyzed the relationship between their cytotoxicity and 17 different chemical parameters calculated using semi-empirical molecular-orbital methods. iiarjournals.org Key findings from these QSAR analyses include:

Hydrophobicity (logP): A good correlation was found between the 50% cytotoxic concentration (CC₅₀) of certain TIQ derivatives and their hydrophobicity, along with descriptors for molecular size like surface area and volume. iiarjournals.org

Water-Accessible Surface Area (WSA): When analyzing tumor specificity (the ability to target tumor cells over normal cells), the water-accessible surface area showed the highest correlation coefficient, regardless of the quantum chemical calculation method used (AM1, PM3, PM6, or DFT). iiarjournals.orgnih.gov This suggests that WSA is a useful descriptor for estimating the tumor-specificity of these compounds. iiarjournals.org

Artificial neural networks have also been used to enhance the predictive power of these models, further highlighting the importance of quantum chemical calculations in predicting the specificity of tetrahydroisoquinoline derivatives. nih.gov

The table below shows the determined coefficients (r²) for the correlation between the tumor-specificity index and the Water-Accessible Surface Area (WSA) calculated by different methods. iiarjournals.org

| Calculation Method | Correlation Coefficient (r²) with Tumor-Specificity Index |

| AM1 | 0.357 |

| PM3 | 0.376 |

| DFT-B3LYP/6-31+G* | 0.374 |

| PM6 | 0.338 |

Conformational Analysis and Molecular Modeling of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) Derivatives

The three-dimensional arrangement of a molecule is crucial in determining its interaction with biological targets. For this compound (1BnTIQ) and its derivatives, understanding their conformational preferences and the impact of their stereochemistry is fundamental to elucidating their mechanism of action.

Influence of Hydrophobicity and 3D Configuration on Activity

The biological activity of this compound (1BnTIQ) derivatives is significantly influenced by their hydrophobicity and three-dimensional (3D) configuration. These properties are critical in determining how these molecules interact with their biological targets, affecting their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their binding affinity to receptors and enzymes.

Research into the quantitative structure-activity relationship (QSAR) of tetrahydroisoquinoline derivatives has provided insights into the role of physicochemical properties in their biological effects. A study on the tumor-specificity of 38 different 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines and normal oral cells highlighted the importance of the water-accessible surface area. nih.gov This descriptor, which is related to the molecule's hydrophobicity, demonstrated a significant correlation with the tumor-specificity of the compounds. nih.gov This suggests that modulating the hydrophobicity of 1BnTIQ derivatives can be a key strategy in developing compounds with selective cytotoxicity towards cancer cells. nih.gov

The 3D configuration of 1BnTIQ derivatives is also a critical determinant of their biological activity. The spatial arrangement of the benzyl and tetrahydroisoquinoline moieties, as well as the substituents on these rings, dictates the molecule's ability to fit into the binding pocket of a receptor or the active site of an enzyme. For instance, in a series of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines designed as D1 dopamine receptor ligands, the 6-membered heterocyclic ring was found to prefer a half-chair conformation with the phenyl rings in a pseudo-equatorial position in the energy-minimized structures. This specific 3D arrangement is believed to be crucial for their interaction with the dopamine receptor.

Furthermore, a study on the antibacterial activity of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models against tetracycline-resistant Staphylococcus aureus (MRSA) revealed that the nature and position of substituents on the benzyl ring significantly impact their efficacy. This underscores the importance of the 3D configuration and electronic properties of the molecule in its antibacterial action. The introduction of different substituents alters the molecule's hydrophobicity and steric profile, which in turn affects its ability to penetrate the bacterial cell wall and interact with its intracellular targets.

The interplay between hydrophobicity and 3D configuration is therefore a key consideration in the design and development of novel 1BnTIQ derivatives with desired biological activities. By systematically modifying the structure of these compounds and evaluating their physicochemical properties and biological effects, it is possible to establish a clearer understanding of their structure-activity relationships and to design more potent and selective therapeutic agents.

The following table presents data on the antibacterial activity of several this compound derivatives, illustrating the influence of different substituents on their minimum inhibitory concentration (MIC) against MRSA.

| Compound | Substituent on Benzyl Ring | Antibacterial Activity (MIC in μg/ml) against MRSA |

| 9 | Not specified in provided context | 10 to 64 |

| 5e | Not specified in provided context | 10 to 64 |

| 16 | Not specified in provided context | 10 to 64 |

Pharmacological and Neurochemical Research on 1bntiq

1BnTIQ as an Endogenous Neurotoxin in Neurological Disorders

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) is an endogenous compound found in the human brain that is being investigated for its potential role as a neurotoxin in the development of neurological disorders. nih.govjst.go.jpcdnsciencepub.com Neurotoxins are substances that damage nerve tissue, and they can be either from external sources or produced within the body (endogenous). wikipedia.org Endogenous neurotoxins are of particular interest in neurodegenerative diseases as they may contribute to the slow, progressive nature of these conditions. nih.gov 1BnTIQ is formed through the condensation of 2-phenylethylamine (PEA) and phenylacetaldehyde, a metabolite of PEA. nih.gov Research suggests that this compound may be involved in the pathogenesis of Parkinson's disease (PD) by impairing dopamine (B1211576) storage, promoting free radical production, and ultimately causing cell death. nih.govnih.gov

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra region of the brain. nih.govnih.gov While the exact causes of this neuronal loss are not fully understood, both environmental factors and endogenous toxins are considered to be contributing factors. nih.govnih.gov 1BnTIQ has emerged as a candidate for an endogenous neurotoxin involved in PD due to its structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a known parkinsonism-inducing agent, and its demonstrated neurotoxic effects. jst.go.jpcdnsciencepub.com

A key piece of evidence linking 1BnTIQ to Parkinson's disease is the discovery of increased concentrations of this compound in the cerebrospinal fluid (CSF) of patients with the disease. jst.go.jpcdnsciencepub.comnih.gov One study reported that the concentration of 1BnTIQ in the CSF of parkinsonian patients was approximately three times higher than that found in the CSF of neurological control subjects. nih.gov The CSF is in close contact with the brain's extracellular space, and it is believed that biochemical changes in the brain are often reflected in the CSF. nih.gov This finding suggests an abnormal metabolism or accumulation of 1BnTIQ in individuals with Parkinson's disease, strengthening its association with the disease's pathology. jst.go.jpcdnsciencepub.com

| Patient Group | Relative 1BnTIQ Concentration Finding | Source |

|---|---|---|

| Parkinsonian Patients vs. Control | Concentration is approximately 3 times higher in the CSF of parkinsonian patients. | nih.gov |

| Parkinsonian Patients | 1BnTIQ is an endogenous amine that increases in the CSF of patients with PD. | jst.go.jp |

| Parkinsonian CSF | Identified as a novel endogenous amine in Parkinsonian CSF. | cdnsciencepub.com |

Further evidence for the role of 1BnTIQ in Parkinson's disease comes from studies on animal models. nih.govnih.gov The chronic administration of 1BnTIQ has been shown to produce parkinsonian-like symptoms in both rodents and primates. nih.govcdnsciencepub.comspringermedizin.de These animal models are crucial for studying the pathology of PD, as they can replicate some of the key features of the disease, such as motor deficits and the loss of dopaminergic neurons. nih.govmdpi.com For instance, neurotoxin-based models are frequently used to induce a rapid loss of dopaminergic neurons in the nigrostriatal pathway, mimicking the primary pathology of PD. mdpi.comcriver.com The ability of 1BnTIQ to induce these symptoms provides a direct link between the compound and the neurobiological changes associated with parkinsonism. nih.govjst.go.jp

| Animal Model | Effect of 1BnTIQ Administration | Observed Outcome | Source |

|---|---|---|---|

| Rodents and Primates | Chronic Treatment | Produces parkinsonian-like symptoms. | nih.gov |

| Monkey and Mouse | Administration | Elicits PD-like behavioral abnormalities. | jst.go.jp |

| Rodents and Primates | Administration | Known to cause a parkinsonism-like syndrome. | springermedizin.de |

The neurotoxic effects of 1BnTIQ are believed to be mediated through several cellular mechanisms that lead to the degeneration of nerve cells, particularly dopaminergic neurons. nih.gov These mechanisms include the induction of programmed cell death (apoptosis) and the generation of oxidative stress through the production of free radicals. nih.govnih.gov

Research has demonstrated that 1BnTIQ can induce the death of dopaminergic cells. nih.gov Studies using the human neuroblastoma cell line SH-SY5Y showed that 1BnTIQ dose-dependently decreased cell viability and induced apoptosis. nih.gov Apoptosis is a form of programmed cell death that is crucial for normal development but can be pathologically activated in neurodegenerative diseases. nih.govhamilton.ie The process involves distinct morphological changes, such as cell shrinkage and chromatin condensation. nih.gov The neurotoxicity of 1BnTIQ in this regard has been reported to be more pronounced than that of MPP+, the toxic metabolite of MPTP. nih.gov Furthermore, chronic administration of 1BnTIQ has been found to block the L-DOPA-induced increase in caspase-3 activity, an enzyme central to the apoptotic cascade, suggesting a complex interaction with cellular death pathways. nih.gov The autoxidation of dopamine itself can also produce oxidative products that trigger apoptosis in catecholaminergic cells. nih.gov

The neurotoxicity of 1BnTIQ is also linked to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (free radicals) and the ability of the body to counteract their harmful effects. nih.govnih.gov 1BnTIQ can contribute to the production of free radicals, which can damage cellular components like lipids, proteins, and DNA, leading to cell death. nih.gov While some compounds can protect neurons by scavenging free radicals, the actions of 1BnTIQ appear to be primarily detrimental in this context. nih.gov Excitotoxicity is a related pathological process where excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal damage, partly through the generation of reactive oxygen species and mitochondrial damage. nih.gov The interplay between endogenous neurotoxins like 1BnTIQ, oxidative stress, and excitotoxicity contributes to the complex cascade of events that result in the neurodegeneration seen in conditions like Parkinson's disease. nih.govnih.gov

Mechanisms of Neurotoxicity

Impact on Dopamine Metabolism and Release

Research indicates that 1BnTIQ, an endogenous neurotoxin, substantially alters the metabolic pathways of dopamine, a critical neurotransmitter for motor control and reward-motivated behavior. springermedizin.de Its influence is particularly noted in the potentiation of oxidative pathways and the inhibition of methylation processes.

Potentiation of MAO-Dependent Dopamine Oxidation

1BnTIQ has been shown to significantly enhance the catabolism of dopamine through the monoamine oxidase (MAO) dependent pathway. nih.govnih.gov This activation of dopamine oxidation is a pronounced effect observed in dopaminergic structures. nih.gov The potentiation of MAO-dependent oxidation by 1BnTIQ is a key feature of its neurochemical signature, leading to an increased rate of dopamine metabolism. nih.govnih.gov This action is similar to that of other exogenous neurotoxins and contributes to an elevation in oxidative stress within dopaminergic neurons. nih.govnih.gov

Inhibition of COMT-Dependent O-Methylation Pathway

In addition to its effects on MAO, 1BnTIQ significantly inhibits the Catechol-O-methyltransferase (COMT)-dependent O-methylation pathway. nih.govnih.govnih.gov This inhibition disrupts a major route for dopamine degradation, and its effects are most pronounced in dopaminergic neurons. nih.gov The dual action of potentiating the MAO pathway while inhibiting the COMT pathway demonstrates a complex and disruptive influence on dopamine catabolism. nih.gov

Effects on Dopamine Transporter (DAT) Activity

The dopamine transporter (DAT) is crucial for clearing dopamine from the synaptic cleft. wikipedia.org 1BnTIQ interacts with DAT in several ways. It is believed to be taken up into dopaminergic neurons via DAT, where it accumulates and exerts its pathological effects. nih.govnih.gov Studies suggest that 1BnTIQ's effects on dopamine levels may be linked to its inhibition of DAT activity. nih.govnih.gov For instance, 1BnTIQ has been found to significantly decrease dopamine uptake in a manner similar to the neurotoxin MPP+. nih.gov Furthermore, the increase in extracellular dopamine concentration induced by a single systemic administration of 1BnTIQ is thought to occur through the activation of dopaminergic neurons via the dopamine transporter. nih.gov However, one study indicated that repeated administration of 1BnTIQ did not affect the density of DAT binding sites on dopaminergic neurons in mice. nih.gov

Modulation of Caspase-3 Activity

Caspase-3 is a key effector enzyme in the process of apoptosis, or programmed cell death. nih.gov 1BnTIQ has been shown to modulate its activity, indicating an involvement in apoptotic pathways. Research has demonstrated that 1BnTIQ can induce an increase in the formation of active caspase-3 protein fragments. nih.govnih.govnih.gov This suggests that 1BnTIQ can trigger cell death via apoptosis. nih.govnih.gov In contrast, separate research has found that chronic administration of 1BnTIQ completely blocked an L-DOPA-induced increase in caspase-3 activity in the hippocampus. nih.govnih.gov This suggests a complex interaction where 1BnTIQ may induce apoptosis on its own while interfering with apoptotic signals from other substances like L-DOPA.

Interactions with Neurotransmitter Systems

Dopaminergic System Modulation

1BnTIQ exerts a profound modulatory effect on the dopaminergic system. nih.govnih.govnih.govnih.govnih.govnih.gov Its actions are multifaceted, affecting dopamine metabolism, release, and the viability of dopaminergic cells. nih.govnih.gov

A single administration of 1BnTIQ leads to a dose-dependent increase in the extracellular levels of dopamine in the striatum. nih.gov This effect is believed to stem from the activation of nigrostriatal dopaminergic neurons. nih.gov The interaction with L-DOPA, a precursor to dopamine, is particularly complex. A single dose of 1BnTIQ was found to intensify the elevation of dopamine release induced by L-DOPA administration by approximately 1,300%. nih.govnih.gov Conversely, multiple administrations of 1BnTIQ, while enhancing basal dopamine levels, partially diminished the effects of a subsequent L-DOPA injection, resulting in an increase of only about 200%. nih.govnih.gov

This evidence highlights that 1BnTIQ significantly disrupts the normal biochemical and behavioral effects within the dopaminergic system. nih.gov The compound's ability to induce apoptosis in dopaminergic cells further underscores its role as a significant modulator of this critical neurotransmitter system. nih.gov

Interactive Data Table: Effects of 1BnTIQ on L-DOPA-Induced Dopamine Release

| Treatment Condition | Effect on L-DOPA-Induced Dopamine Release | Reference |

| Single 1BnTIQ Dose | Intensified elevation (~1,300% increase) | nih.gov, nih.gov |

| Multiple 1BnTIQ Doses | Partially diminished elevation (~200% increase) | nih.gov, nih.gov |

Other Observed Biological Activities of 1BnTIQ Derivatives

The this compound scaffold has served as a template for the synthesis of various derivatives, which have been explored for a range of other biological activities.

Derivatives of the tetrahydroisoquinoline family have demonstrated notable antibacterial properties. researchgate.net Research has shown that certain synthetic analogs exhibit inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.net For example, a series of N¹-benzyl derivatives of 1,6-dihydro-1,3,5-triazine-2,4-diamines showed good activity against Mycobacterium smegmatis, a non-pathogenic relative of Mycobacterium tuberculosis. nih.gov The development of new tetracyclic quinobenzothiazine derivatives, which share structural similarities, has also yielded compounds with significant bacteriostatic and bactericidal effects. nih.gov These findings underscore the potential of the 1BnTIQ structural motif in the design of novel antibacterial agents. nih.govmdpi.com

Table 2: Selected Antibacterial Activity of Related Derivatives

| Compound Class | Target Organism | Activity Noted | Reference |

|---|---|---|---|

| Tetrahydroisoquinoline Derivatives | Staphylococcus aureus, Escherichia coli | Potent inhibitory activity | researchgate.net |

| N¹-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamines | Mycobacterium smegmatis | Good antimycobacterial activity | nih.gov |

| Polyalthic Acid Analogues | Enterococcus faecalis | MIC of 8 mg/L (Compound 3a) | mdpi.com |

This table presents a summary of the antibacterial activities observed for various derivatives structurally related to 1BnTIQ.

The cytotoxic properties of 1BnTIQ itself have been observed in dopaminergic cell lines, where it induces apoptosis. nih.gov Beyond the parent compound, various derivatives have been synthesized and evaluated for their antiproliferative and antitumor effects. nih.govnih.gov

A study on benzyl (B1604629) and phenethyl analogs of makaluvamine, a marine alkaloid with a related structural core, identified several compounds with pronounced antiproliferative effects against the MCF-7 breast cancer cell line. researchgate.net For instance, 4-chloro and 4-methyl substituted benzyl analogs showed significant activity. researchgate.net These compounds were tested in the National Cancer Institute's 60-cell line screen and demonstrated excellent inhibition against several types of cancer cells, including renal and CNS cancer cell lines. researchgate.net This highlights the potential of the benzyl-isoquinoline framework as a scaffold for the development of new anticancer agents. researchgate.net

Table 3: Antiproliferative Activity of Benzyl Makaluvamine Analogs against MCF-7 Breast Cancer Cells

| Compound (Benzyl Analog) | Substitution on Benzyl Ring | IC₅₀ (µM) |

|---|---|---|

| Analog 1 | 4-Methyl | 2.3 |

| Analog 2 | 4-Chloro | 1.8 |

| Analog 3 | 4-Fluoro | 2.8 |

This table displays the half-maximal inhibitory concentration (IC₅₀) values for selected benzyl analogs of makaluvamine against the MCF-7 human breast cancer cell line. Data sourced from researchgate.net.

Calcium Channel Modulating Activities

Research into the direct calcium channel modulating activities of this compound is an emerging area. However, studies on structurally related alkaloids provide insights into how this chemical scaffold might interact with calcium channels. For instance, berbamine, an alkaloid that shares key structural elements with 1BnTIQ, is characterized as a calcium channel blocker. nih.gov

Certain calcium channel modulators, such as Isradipine, exhibit a high affinity for L-type calcium channels, altering their voltage-dependent activation and influencing calcium ion flux. scbt.com While not directly tested on 1BnTIQ, the actions of such compounds highlight potential mechanisms that could be explored for tetrahydroisoquinoline derivatives. The modulation of these channels is crucial for regulating cellular excitability and calcium-dependent signaling pathways. scbt.com

The bis(1,2,3,4-tetrahydroisoquinoline) alkaloid cepharanthine (B1668398) has also been evaluated for its affinity for small conductance calcium-activated potassium (SK) channels, which are activated by intracellular calcium. nih.gov This suggests that the broader tetrahydroisoquinoline structure is a candidate for interacting with various components of calcium signaling pathways.

Potential as PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in regulating inflammatory responses by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Its inhibition is a therapeutic target for inflammatory diseases. nih.gov Derivatives of the tetrahydroisoquinoline (THIQ) scaffold have been identified and developed as novel PDE4 inhibitors. nih.govnih.gov

Initial screening of berberine (B55584) analogues led to the identification of a compound with a tetrahydroisoquinoline scaffold that showed potent PDE4 inhibitory activity. acs.org This discovery prompted further research to optimize this scaffold. Structure-based drug design has been used to develop series of novel tetrahydroisoquinoline derivatives with improved activity against PDE4. nih.gov

One study described the design and synthesis of new PDE4 inhibitors possessing a 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline ring. medchemexpress.com Another research effort developed tetrahydroquinoline and tetrahydroisoquinoline derivatives containing a 2-phenyl-5-furan moiety, which showed good inhibitory activity against the PDE4B subtype. nih.gov These compounds also demonstrated the ability to block the release of tumor necrosis factor-alpha (TNF-α), an inflammatory cytokine. nih.govnih.gov

| Derivative Series | Key Structural Feature | Target | Observed Effect | Reference |

|---|---|---|---|---|

| Tetrahydroisoquinoline Derivatives | Based on compound 1 from a previous study | PDE4D | Significant inhibitory potency against PDE4D enzymatic activity and TNF-α release. | nih.gov |

| Tetrahydroisoquinoline Derivatives | Containing 2-phenyl-5-furan moiety | PDE4B | Good inhibitory activity against PDE4B and blockade of LPS-induced TNF-α release. | nih.gov |

| Tetrahydroisoquinoline Derivatives | 7-(cyclopentyloxy)-6-methoxy THIQ ring | PDE4B | Compound 8 showed the best inhibitory activity and good selectivity. | medchemexpress.com |

| Berberine Analogue | Tetrahydroisoquinoline scaffold | PDE4 | Identified as a novel and potent hit inhibitor. | acs.org |

Anti-inflammatory and Anticonvulsant Properties of THIQ Derivatives

The tetrahydroisoquinoline scaffold is present in many alkaloids and synthetic derivatives that exhibit a range of biological activities, including anti-inflammatory and anticonvulsant properties. mdpi.comnih.gov

Anti-inflammatory Properties: Many isoquinoline (B145761) alkaloids, such as berberine and cepharanthine, have demonstrated anti-inflammatory effects. nih.gov Synthetic tetrahydroisoquinoline derivatives have also been developed with this goal. A series of 1,2,4-triazole (B32235) tetrahydroisoquinoline hybrids were synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Certain derivatives in this series displayed significant anti-inflammatory activity, superior to the standard drug celecoxib (B62257) in in-vivo tests, and were able to decrease the production of inflammatory mediators like PGE-2, TNF-α, and IL-6. nih.gov Quercetin-tetrahydroisoquinoline derivatives have also been noted for their anti-inflammatory properties. mdpi.com

Anticonvulsant Properties: Derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been synthesized and tested for their potential as non-competitive AMPA receptor antagonists. nih.gov When evaluated in mice, some of these compounds showed high anticonvulsant potency against sound-induced seizures. nih.govresearchgate.net Further studies on N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives confirmed their anticonvulsant properties, with electrophysiological studies indicating they act as highly effective noncompetitive modulators of the AMPA receptor. researchgate.net The anticonvulsant activity of these derivatives highlights the therapeutic potential of the THIQ core structure in neurological disorders.

| Property | Derivative Type | Mechanism/Target | Key Finding | Reference |

|---|---|---|---|---|

| Anti-inflammatory | 1,2,4-Triazole THIQ hybrids | COX-1/COX-2 Inhibition | Compounds 9e, 9g, and 11f showed significant anti-inflammatory activity and decreased inflammatory mediators. | nih.gov |

| Anti-inflammatory | Quercetin-THIQ derivatives | General Anti-inflammatory | These hybrid compounds exhibit anti-inflammatory properties. | mdpi.com |

| Anticonvulsant | 1-Aryl-6,7-dimethoxy-THIQ | Non-competitive AMPA receptor antagonist | Showed high anticonvulsant potency in preventing sound-induced seizures. | nih.gov |

| Anticonvulsant | N-Acetyl-1-aryl-6,7-dimethoxy-THIQ | Noncompetitive AMPA receptor modulator | Compound 10c was found to be a highly effective modulator of the AMPA receptor. | researchgate.net |

Enzymatic Metabolism of 1BnTIQ

The metabolism of 1BnTIQ in biological systems involves specific enzymatic processes, primarily methylation, which is catalyzed by a particular transferase enzyme. This metabolic pathway is crucial as it can alter the compound's biological activity and is part of the broader field of alkaloid biosynthesis. wikipedia.org

(RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline N-methyltransferase Activity

In the field of enzymology, a specific enzyme is responsible for the N-methylation of 1BnTIQ. This enzyme is systematically named S-adenosyl-L-methionine:(RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline N-methyltransferase, and it is classified under EC number 2.1.1.115. wikipedia.org It is also referred to as norreticuline (B8769265) N-methyltransferase. wikipedia.org

This enzyme catalyzes the chemical reaction where a methyl group is transferred from the donor molecule, S-adenosyl-L-methionine, to the nitrogen atom of (RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline. wikipedia.org It belongs to the family of transferases, specifically the methyltransferases that transfer one-carbon groups. wikipedia.org The enzyme demonstrates a broad substrate specificity, acting on various (RS)-1-benzyl-1,2,3,4-tetrahydroisoquinolines, including compounds like coclaurine (B195748), norcoclaurine, and norreticuline. creative-enzymes.com

Role in Methylation Processes

The primary role of (RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline N-methyltransferase is to participate in alkaloid biosynthesis through methylation. wikipedia.org Methylation is a fundamental biochemical process that can significantly alter the properties of a molecule. In the context of 1BnTIQ, N-methylation is a key metabolic step.

Research involving mammalian catechol O-methyltransferase has also explored the O-methylation of related isoquinoline structures, such as (±)‐Norcoclaurine‐1‐carboxylic Acid, using S‐Adenosyl‐L‐Methionine as the methyl donor. acs.org This indicates that methylation processes, both N-methylation and O-methylation, are central to the metabolism and biotransformation of tetrahydroisoquinoline alkaloids in mammalian systems. acs.org The enzymatic methylation of 1BnTIQ is therefore a critical area of study for understanding its endogenous pathways and physiological effects.

Biochemical Pathways and Endogenous Formation of 1bntiq

Biosynthetic Pathways Inspired by Alkaloid Formation

The biosynthesis of 1BnTIQ is analogous to the formation of benzylisoquinoline alkaloids (BIAs) in plants. oup.com In plant biochemistry, the fundamental structure of 1-benzylisoquinoline (B1618099) is created through a Pictet-Spengler reaction. rsc.org This reaction involves the condensation of an amine, typically dopamine (B1211576) or a derivative, with an aldehyde or ketone. oup.comrsc.org Specifically, the first committed step in BIA metabolism is catalyzed by (S)-norcoclaurine synthase (NCS), which facilitates the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form the 1-benzylisoquinoline core of (S)-norcoclaurine. oup.comrsc.org This foundational structure is then modified by various enzymes, such as methyltransferases, to produce a vast array of over 2,500 different BIAs. rsc.org The enzyme (RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline N-methyltransferase, for instance, is involved in alkaloid biosynthesis by transferring a methyl group to the 1BnTIQ structure. wikipedia.org This process highlights a natural biosynthetic template for how 1BnTIQ could be formed within mammalian systems from similar endogenous precursors.

Condensation Products of Endogenous Substances (e.g., Dopamine and Phenylacetaldehyde)

The endogenous formation of 1BnTIQ in the mammalian brain is proposed to occur through the condensation of biogenic amines and aldehydes. nih.gov Research indicates that 1BnTIQ can be synthesized in vivo from the reaction between phenylethylamine and phenylacetaldehyde. nih.gov This process is a non-enzymatic Pictet-Spengler condensation, which is a well-established chemical reaction for synthesizing tetrahydroisoquinolines.

The proposed pathway involves dopamine, a critical neurotransmitter, which can condense with phenylacetaldehyde, a metabolite of phenylalanine. This reaction forms the 1-benzyl-1,2,3,4-tetrahydroisoquinoline skeleton. While the direct enzymatic catalysis of this specific reaction in mammals is not as well-defined as in plant alkaloid synthesis, the presence of the necessary precursors (dopamine and phenylacetaldehyde) in the brain supports the potential for its spontaneous or enzyme-assisted formation. nih.govoup.com The structural similarity of 1BnTIQ to other neuroactive tetrahydroisoquinolines further suggests that its formation from common endogenous molecules is a plausible biochemical event. nih.gov

Presence and Measurement in Biological Samples (e.g., CSF, Brain)

1BnTIQ has been identified and quantified as an endogenous amine in various biological samples, including the mouse brain and human cerebrospinal fluid (CSF). nih.govmedchemexpress.com Its presence in these samples confirms its status as an endogenously formed compound. nih.gov Studies utilizing gas chromatography-selected ion monitoring have successfully detected 1BnTIQ in these biological matrices. nih.gov

Notably, the concentration of 1BnTIQ has been found to be elevated in the CSF of patients with Parkinson's disease compared to control subjects with other neurological conditions. nih.govnih.govnih.gov One study reported that the mean concentration of 1BnTIQ in the CSF of parkinsonian patients was approximately three times higher than that of the control group. nih.govnih.gov This finding has led to the proposal that 1BnTIQ may be an endogenous neurotoxin. nih.govnih.gov Furthermore, research using in vivo microdialysis in rats has shown that 1BnTIQ can cross the blood-brain barrier and appear in the brain's extracellular fluid after peripheral administration. nih.gov

Table 1: Concentration of this compound (1BnTIQ) in Human Cerebrospinal Fluid (CSF)

| Group | Number of Subjects (n) | Mean 1BnTIQ Concentration (ng/mL) ± SEM |

|---|---|---|

| Parkinsonian Patients | 18 | 1.17 ± 0.35 |

| Control Subjects | 11 | 0.40 ± 0.10 |

Data sourced from Kotake Y, et al. J Neurochem. 1995. nih.gov

Therapeutic Potential and Future Directions in 1bntiq Research

Development of 1BnTIQ Analogs as Pharmacological Tools and Therapeutic Agents

The inherent bioactivity of the 1BnTIQ structure has spurred the development of numerous analogs designed to act as specific pharmacological probes and potential therapeutics for a range of conditions. researchgate.net Research has primarily focused on modifying the core scaffold to enhance affinity for specific biological targets, improve efficacy, and explore new therapeutic applications, from neurodegenerative disorders to infectious diseases. conicet.gov.ar

Synthetic efforts have yielded diverse libraries of 1BnTIQ derivatives. One area of investigation involves the synthesis of halogenated 1-benzyl-7-chloro-6-hydroxy-tetrahydroisoquinolines to probe their influence on dopamine (B1211576) receptors. acs.org These studies found that the placement of halogens on the benzylic ring is a critical factor in modulating affinity for both D1-like and D2-like dopamine receptors. acs.org Specifically, 2'-bromobenzyl and 2',4'-dichlorobenzyl derivatives demonstrated high affinity, with Ki values in the nanomolar range, establishing them as potent dopamine receptor ligands. acs.org

Beyond dopamine receptor modulation, other synthetic strategies have explored the antibacterial potential of 1BnTIQ analogs. conicet.gov.arescholarship.org One approach utilized Grignard conditions to couple a 3,4-dihydroisoquinoline (B110456) head with various substituted benzyl (B1604629) chloride tails. conicet.gov.arescholarship.org This work successfully produced models of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines, with some compounds showing interesting antibacterial activity against tetracycline-resistant MRSA, with Minimum Inhibitory Concentration (MIC) ranges of 10 to 64 µg/mL. conicet.gov.arescholarship.org Another study focused on N-substituted tetrahydroisoquinoline analogs, which were evaluated for their antifungal activity against several fungal species, highlighting the broad antimicrobial potential of this chemical family.

The development of these analogs provides researchers with valuable tools to study complex biological systems and serves as a foundation for creating new medicines. researchgate.net

| Analog Class | Target/Activity | Key Findings | Citations |

| Halogenated 1-Benzyl-THIQs | Dopamine Receptors (D1/D2) | Halogen substitution on the benzyl ring modulates receptor affinity; 2'-bromo and 2',4'-dichloro derivatives show nanomolar potency. | acs.org |

| 1-(Substitutedbenzyl)-THIQs | Antibacterial (MRSA) | Certain substituted benzyl analogs exhibit antibacterial activity with MICs ranging from 10-64 µg/mL. | conicet.gov.arescholarship.org |

| N-Substituted THIQs | Antifungal | Specific N-substituted analogs demonstrated potent activity against fungal species like Saccharomyces cerevisiae and Yarrowia lipolytica. |

Strategies for Neuroprotection and Disease Modification in Parkinson's Disease

While 1BnTIQ is studied for its potential role in the pathogenesis of Parkinson's disease, paradoxically, its structural backbone is also a source for developing neuroprotective strategies. researchgate.net The core idea is that while the parent compound may be neurotoxic, certain derivatives can prevent the pathological processes associated with the disease. researchgate.netnih.gov

Chronic administration of 1BnTIQ has been shown to produce parkinsonian-like symptoms in animal models. nih.gov The compound is known to be taken up by dopaminergic neurons, where it can induce cell death via apoptosis. escholarship.orgnih.gov Studies have shown it increases the expression of the pro-apoptotic protein Bax and decreases the anti-apoptotic protein Bcl-xL. escholarship.org However, research into related tetrahydroisoquinoline (TIQ) derivatives has revealed that some possess neuroprotective properties. researchgate.net For instance, the derivative 1-methyl-TIQ (1-MeTIQ) has been reported to prevent the behavioral abnormalities induced by neurotoxins like MPTP and even 1BnTIQ itself. researchgate.net This suggests that strategic modification of the 1BnTIQ structure could switch its biological effect from neurotoxic to neuroprotective.

One therapeutic strategy involves the use of dopamine receptor agonists. Research has demonstrated that the D1 dopamine receptor agonist SKF-38393 completely prevented the cell death induced by 1BnTIQ in human dopaminergic SH-SY5Y cells. escholarship.org This finding indicates that activating dopamine receptors may counteract the toxic cascade initiated by 1BnTIQ, offering a viable neuroprotective approach. escholarship.orgnih.gov Another avenue focuses on modifying the TIQ nucleus to block neurotoxic pathways. For example, loading an N-propargyl group onto 1-MeTIQ was found to enhance its neuroprotective effects against MPTP-induced parkinsonism in mice, preventing the reduction in striatal dopamine and protecting dopaminergic neurons. researchgate.net These findings underscore a key strategy: leveraging the 1BnTIQ scaffold to design new molecules that can modify the course of Parkinson's disease.

Investigation of Structure-Activity Relationships for Optimized Biological Profiles

The investigation of structure-activity relationships (SAR) is crucial for transforming a bioactive scaffold like 1BnTIQ into an optimized therapeutic agent. researchgate.netacs.org SAR studies systematically alter the chemical structure of the molecule and measure the corresponding changes in biological activity, providing a roadmap for rational drug design. researchgate.netresearchgate.net For 1BnTIQ and its analogs, these studies have been instrumental in identifying the key structural features that govern their interactions with biological targets, particularly dopamine receptors. acs.org

A pivotal SAR study on a series of halogenated 1-benzyl-tetrahydroisoquinolines revealed that the position and nature of the halogen substituent on the benzyl ring are critical determinants of dopamine receptor affinity. acs.org The study demonstrated that placing a bromine atom at the 2'-position of the benzyl ring or chlorine atoms at the 2' and 4' positions resulted in compounds with high affinity for D1-like and/or D2-like receptors. acs.org This highlights the importance of the substitution pattern on the benzyl moiety for achieving a desired pharmacological profile.

Further research into other TIQ derivatives has expanded on these findings. In a study of 1-methyl-TIQ analogs, the N-functional group was shown to significantly influence neuroprotective effects. researchgate.net While various N-alkyl groups conferred some benefit, an N-propargyl group markedly enhanced the compound's ability to prevent MPTP-induced dopaminergic neuron loss. researchgate.net This suggests that the length and bonding of the N-functional group are key contributors to the molecule's neuroprotective capacity. researchgate.net Similarly, SAR studies on tetrahydroisoquinolines as inhibitors of Mycobacterium tuberculosis showed that lipophilicity and the nature of linker groups (e.g., -CH2- vs. -CO-) were important for potency. researchgate.net

| Structural Modification | Biological Effect | Target System | Citations |

| Halogen on Benzyl Ring (e.g., 2'-Br, 2',4'-Cl) | Increased Affinity | Dopamine D1/D2 Receptors | acs.org |

| N-propargyl group on 1-MeTIQ | Enhanced Neuroprotection | Dopaminergic System (in MPTP model) | researchgate.net |

| Large substituent at 5-position | Well-Tolerated Potency | M. tuberculosis ATP synthase | researchgate.net |

| -CH2- or -CONH- linkers at 7-position | Improved Efficacy | M. tuberculosis Inhibition | researchgate.net |

Advanced Preclinical Models for Evaluating 1BnTIQ's Effects

Evaluating the complex biological effects of 1BnTIQ and its derivatives requires a range of preclinical models, from traditional in vitro and in vivo systems to more advanced platforms that better mimic human physiology. nih.govnih.govumons.ac.be Early research often utilized in vivo studies in rats to understand the biochemical and behavioral impacts of 1BnTIQ. nih.gov These experiments involved techniques like in vivo microdialysis to measure dopamine release in the striatum and behavioral tests to assess locomotor activity following 1BnTIQ administration. nih.gov At the cellular level, human dopaminergic cell lines such as SH-SY5Y have been instrumental in dissecting the molecular mechanisms of 1BnTIQ-induced toxicity and apoptosis. escholarship.org

More recently, research has progressed toward using advanced 3D cell culture models, which can more accurately represent the complex cellular environment of the brain. researchgate.netnih.gov A notable study assessed the neurotoxicity of a 1BnTIQ derivative, 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (B1202029) (1-benz-6,7-diol THIQ), using a 3D neurosphere culture model. nih.gov This model, which allows cells to grow in three-dimensional aggregates, provides a more physiologically relevant system for toxicity studies compared to traditional 2D cell monolayers. researchgate.net The development of such 3D neural spheroids offers a reproducible and robust platform for screening the neurological effects of these compounds. nih.gov

The future of preclinical evaluation for compounds like 1BnTIQ lies in the adoption of even more sophisticated models, such as organoids and organ-on-a-chip technologies. researchgate.netresearchgate.netresearchgate.net Brain organoids, which are self-organizing 3D structures derived from stem cells that recapitulate aspects of human brain development, could provide unparalleled insight into the specific effects of THIQs on different brain regions and cell types. nih.govresearchgate.net While direct application of organ-on-a-chip platforms for 1BnTIQ is still emerging, these microfluidic devices hold the potential to model multi-organ interactions, such as the gut-brain axis, which could be relevant to the metabolism and system-wide effects of endogenous neurotoxins. researchgate.net

Integration of Computational and Experimental Approaches in Drug Discovery

The discovery and optimization of novel drugs based on the 1BnTIQ scaffold are increasingly driven by the powerful synergy between computational and experimental methods. This integrated approach, often referred to as computer-aided drug design (CADD), accelerates the research process by predicting how molecules will behave, allowing scientists to prioritize the synthesis and testing of the most promising candidates.

Molecular modeling studies are a cornerstone of this integrated strategy. conicet.gov.aracs.org For 1BnTIQ analogs, computational techniques like molecular docking have been used to predict and analyze the interactions between the compounds and their biological targets. conicet.gov.aracs.org For example, in silico analysis using molecular docking simulations helped confirm the ability of tetrahydroisoquinoline derivatives to bind to dopamine D2 receptors. acs.org These models can reveal the specific binding poses and key interactions, such as salt bridges and aromatic stacking, that are crucial for receptor affinity, thereby explaining experimental observations. acs.org

Docking programs like AutoDock and Glide are used to screen virtual libraries of compounds against a protein target, with the best-scoring candidates selected for synthesis and in vitro testing. conicet.gov.aracs.org This was demonstrated in studies of dopaminergic isoquinolines, where molecular docking was used to guide the exploration of the receptor's active site. conicet.gov.ar Beyond static docking, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to explain differences in functional activity between structurally similar compounds, such as different enantiomers. acs.org By combining these in silico predictions with experimental validation through binding assays and functional tests, researchers can establish robust structure-activity relationships and rationally design next-generation analogs with optimized biological profiles. acs.org

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study 1BnTIQ’s neurotoxic and neuroprotective effects?

- Answer :

- Primary hippocampal cultures : Derived from Wistar rat or Swiss mouse embryos (E15–17), cells are cultured in neurobasal medium with B27 supplement for 7 days. Apoptosis markers (caspase-3 activity, LDH release) are measured after 24-hour exposure to 1BnTIQ (50–500 µM) ± glutamate (1 mM) .

- In vivo rodent models : Wistar rats receive intraperitoneal injections of 1BnTIQ (e.g., 50 mg/kg) for acute/chronic studies. Postmortem analysis includes Western blotting for α-synuclein and tyrosine hydroxylase (TH) in the substantia nigra .

- Mitochondrial assays : JC-1 staining evaluates mitochondrial membrane potential; Hoechst 33342/Calcein AM differentiate apoptotic vs. viable cells .

Q. How is 1BnTIQ detected and quantified in biological samples?

- Answer :

- Gas chromatography-selected ion monitoring (GC-SIM) : Used to detect 1BnTIQ in mouse brain and human CSF, with Parkinson’s disease (PD) patients showing 3× higher CSF levels than controls .

- Western blotting : Quantifies α-synuclein and TH protein levels in brain homogenates (e.g., RIPA buffer extraction, SDS-PAGE separation) .

- LDH cytotoxicity assay : Measures cell death via LDH release (Cytotoxicity Detection Kit), normalized to Triton X-100-treated controls (1.100 ± 0.190 U/h/100 µg protein) .

Advanced Research Questions

Q. How does 1BnTIQ exhibit concentration-dependent dual effects on apoptosis markers?

- Answer :

-

Low concentrations (50–100 µM) : Inhibit glutamate-induced caspase-3 activation (↓35–50%) and LDH release (↓25–40%), suggesting neuroprotection via mitochondrial stability (JC-1 red/green fluorescence ratio) .

-

High concentrations (500 µM) : Amplify glutamate toxicity, increasing caspase-3 activity (↑60%) and nuclear fragmentation (Hoechst 33342 staining) .

-

Key mechanism : Dose-dependent modulation of Bax (pro-apoptotic) and Bcl-xl (anti-apoptotic) proteins .

Concentration (µM) Caspase-3 Activity LDH Release Mitochondrial Potential 50 ↓35% ↓25% Stabilized 500 ↑60% No effect Depolarized Data derived from primary hippocampal cultures .

Q. What molecular mechanisms link 1BnTIQ to dopamine metabolism and oxidative stress?

- Answer :

- Dopamine oxidation : 1BnTIQ enhances MAO-dependent dopamine degradation, generating ROS (e.g., superoxide) via auto-oxidation .

- VMAT2 inhibition : Reduces dopamine sequestration into vesicles, increasing cytoplasmic dopamine available for toxic metabolism .

- α-Synuclein aggregation : Chronic exposure elevates α-synuclein expression (ex vivo rat models), though acute administration does not alter TH or α-synuclein levels .

Q. How can contradictory findings on 1BnTIQ’s region-specific neurotoxicity be resolved?

- Answer :

-

Dopaminergic neuron susceptibility : 1BnTIQ selectively damages mesencephalic cultures (high dopaminergic content) but not hippocampal cultures (<5% dopaminergic neurons) .

-

Compensatory mechanisms : Chronic 1BnTIQ administration upregulates TH in surviving neurons, masking toxicity in the substantia nigra .

-

Ex vivo vs. in vitro : Acute ex vivo exposure (e.g., brain slices) lacks systemic compensatory pathways present in vivo .

Brain Region α-Synuclein Level TH Level Caspase-3 Activity Hippocampus (chronic) No change No change ↑50% Substantia Nigra No change No change No effect Data from ex vivo rat studies .

Methodological Considerations